3-Ethylheptanoic acid 3-Ethylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 14272-47-0
VCID: VC20951970
InChI: InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
SMILES: CCCCC(CC)CC(=O)O
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

3-Ethylheptanoic acid

CAS No.: 14272-47-0

Cat. No.: VC20951970

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylheptanoic acid - 14272-47-0

Specification

CAS No. 14272-47-0
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 3-ethylheptanoic acid
Standard InChI InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Standard InChI Key MCLMZMISZCYBBG-UHFFFAOYSA-N
SMILES CCCCC(CC)CC(=O)O
Canonical SMILES CCCCC(CC)CC(=O)O

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

3-Ethylheptanoic acid belongs to the family of branched-chain fatty acids, featuring a carboxylic acid functional group at the end of a nine-carbon chain. The distinctive structural characteristic is the ethyl group substitution at the third carbon position of the heptanoic acid backbone. This branching pattern contributes to the compound's unique physical and chemical properties that differentiate it from linear fatty acids of similar molecular weight. The molecule contains a total of nine carbon atoms arranged in a specific configuration that gives rise to its chemical behavior and reactivity patterns. The presence of the carboxylic acid group (-COOH) at one end of the molecule confers acidic properties and enables various chemical transformations .
The molecular formula of 3-ethylheptanoic acid is C9H18O2, with a backbone structure that can be represented linearly as CH3(CH2)3CH(C2H5)CH2COOH. This arrangement features a heptanoic acid chain with an ethyl group branching from the third carbon atom. The carboxylic acid group provides the typical acidic character and reactivity associated with organic acids, while the branched structure influences properties such as melting point, boiling point, and solubility compared to straight-chain analogs .

Identification Parameters and Nomenclature

Physical and Chemical Properties

Physical Characteristics

The available data on 3-ethylheptanoic acid can be systematically organized into a comprehensive property table that facilitates comparison and reference. The following table compiles the identified physical and chemical properties of the compound:

PropertyValueReference
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Exact Mass158.130679813 Da
Physical StateLiquid (inferred)
XLogP3-AA3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6
CAS Registry Number (racemic)14272-47-0
CAS Registry Number ((R)-enantiomer)57403-75-5
InChIKey (racemic)MCLMZMISZCYBBG-UHFFFAOYSA-N
InChIKey ((R)-enantiomer)MCLMZMISZCYBBG-MRVPVSSYSA-N
Notably, specific values for melting point, boiling point, density, and refractive index are not provided in the available search results, with source explicitly indicating that these values are not available (n/a). This data gap represents an opportunity for further experimental characterization of the compound to establish these fundamental physical parameters. Complete physical property data would enhance the understanding of 3-ethylheptanoic acid's behavior under various conditions and support its application in different fields .

Synthesis Methods and Preparation

Synthetic Routes and Strategies

Applications and Utility

Research and Scientific Significance

Research Challenges and Future Directions

Emerging Research Opportunities

The unique structure and properties of 3-ethylheptanoic acid present numerous opportunities for innovative research across multiple disciplines. In synthetic organic chemistry, the compound's chiral center offers possibilities for asymmetric synthesis and catalysis. Developing stereoselective methods for preparing enantiomerically pure 3-ethylheptanoic acid or utilizing it as a chiral auxiliary in asymmetric transformations could contribute to the broader field of stereochemical control in organic synthesis. Additionally, exploring the reactivity of 3-ethylheptanoic acid under various conditions could lead to the discovery of novel transformations or unexpected reaction pathways that expand its synthetic utility .
The reported antioxidant properties of 3-ethylheptanoic acid warrant further investigation to understand the underlying mechanisms and potential applications. Systematic studies comparing its antioxidant activity with established antioxidants, evaluating its performance in different oxidative stress models, and identifying structure-activity relationships would provide valuable insights into its potential as a protective agent against oxidative damage. Similarly, the antimicrobial properties attributed to the compound require thorough characterization to determine the spectrum of activity, mechanisms of action, and potential synergies with other antimicrobial agents. These investigations could open new avenues for utilizing 3-ethylheptanoic acid in formulations designed to address oxidative stress or microbial contamination.
In material science and formulation chemistry, the branched structure of 3-ethylheptanoic acid suggests potential advantages in applications requiring specific physical properties or performance characteristics. Comparative studies of 3-ethylheptanoic acid with linear or differently branched analogues could reveal structure-property relationships that inform the rational design of improved lubricants, plasticizers, or surfactants. Additionally, investigating the behavior of 3-ethylheptanoic acid in complex formulations, including interactions with other components and performance under various environmental conditions, would enhance its utility in practical applications. These research directions could contribute to the development of more effective, sustainable, and environmentally friendly products across multiple industries.

Technological Advancements and Methodologies

Advancing research on 3-ethylheptanoic acid will benefit from modern analytical technologies and computational methods that enable more detailed characterization and prediction of properties. High-resolution spectroscopic techniques, including advanced nuclear magnetic resonance (NMR) methods, high-resolution mass spectrometry, and vibrational spectroscopy, can provide detailed structural information and help identify subtle differences between stereoisomers or conformers. These techniques, combined with separation methods such as chiral chromatography, enable comprehensive analysis of 3-ethylheptanoic acid and its derivatives at unprecedented levels of detail. Such analytical capabilities support both fundamental research and practical applications by ensuring accurate identification and characterization of the compound in various contexts .
Computational chemistry offers powerful tools for predicting and understanding the properties of 3-ethylheptanoic acid without extensive experimental work. Molecular modeling and simulation techniques can predict physical properties, reactivity patterns, and interactions with other molecules, providing insights that guide experimental design and interpretation. Quantum chemical calculations can elucidate reaction mechanisms involving 3-ethylheptanoic acid, identify transition states, and evaluate energetic barriers, contributing to a deeper understanding of its chemical behavior. Additionally, computational approaches can predict spectroscopic properties, aiding in the interpretation of experimental data and the identification of distinctive features that characterize the compound .
Modern synthetic methodologies, including flow chemistry, biocatalysis, and electrochemical approaches, offer new possibilities for preparing 3-ethylheptanoic acid and its derivatives with improved efficiency, selectivity, and sustainability. Flow chemistry enables precise control of reaction conditions, rapid optimization, and potential for continuous production, addressing challenges in traditional batch processes. Biocatalytic approaches using enzymes could provide stereoselective routes to pure enantiomers under mild conditions, offering advantages in terms of selectivity and environmental impact. Electrochemical methods represent another emerging area, potentially enabling direct functionalization of 3-ethylheptanoic acid through selective oxidation or reduction processes without requiring stoichiometric reagents. These methodological advances could transform the preparation and utilization of 3-ethylheptanoic acid in both research and industrial contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator